Pirnabine

Description

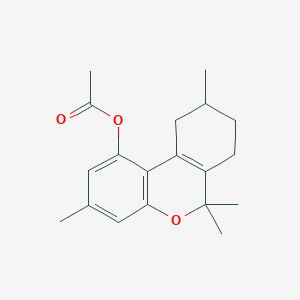

Structure

3D Structure

Properties

CAS No. |

19825-63-9 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |

InChI |

InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |

InChI Key |

AADNQNOXNWEYHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |

Other CAS No. |

19825-63-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cannabinoid Receptor 1 (CB1) Ligands

Disclaimer: Extensive searches for quantitative pharmacological data and detailed experimental protocols for the compound "Pirnabine" (also known as SP-304) did not yield sufficient information in the public domain to fulfill the request for an in-depth technical guide. While this compound is identified as a synthetic cannabinoid receptor ligand investigated for glaucoma and chronic idiopathic constipation, specific data on its binding affinity, functional efficacy, and detailed signaling pathways at the CB1 receptor are not available in the reviewed literature.

To demonstrate the requested format and content, this guide has been prepared using the well-characterized, high-efficacy CB1 receptor agonist, CP55,940 , as a representative compound. The methodologies and signaling pathways described are standard for the characterization of CB1 receptor ligands and are presented as a template for how such a guide for this compound would be structured if the data were available.

Introduction to CB1 Receptor and Ligand Interaction

The Cannabinoid Receptor 1 (CB1) is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key therapeutic target for a variety of neurological and psychiatric disorders. CB1 receptors are primarily coupled to the Gi/o family of G-proteins.[1] Agonist binding to the CB1 receptor initiates a conformational change, leading to the activation of downstream signaling cascades that modulate neurotransmitter release and neuronal excitability.

This guide provides a detailed overview of the mechanism of action of the synthetic cannabinoid agonist CP55,940 at the human CB1 receptor, summarizing key quantitative data and outlining the experimental protocols used for their determination.

Quantitative Pharmacology of CP55,940 at the CB1 Receptor

The interaction of CP55,940 with the CB1 receptor has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Radioligand Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically determined through competitive binding assays where the test compound (CP55,940) competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of the affinity of the test compound.

| Radioligand | Preparation | Ki (nM) | Reference |

| [³H]CP55,940 | Rat brain membranes | 0.98 | [2] |

| [³H]SR141716A | Human CB1-expressing cells | 2.5 | [2] |

Functional Activity

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists/inverse agonists, as well as the maximum effect (Emax).

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

| Preparation | EC50 (nM) | Emax (% of Basal) | Reference |

| Rat cerebral cortex homogenates | 20.2 | 163% | [2] |

| Mouse brain membranes | 6.3 | 62% | [3] |

CB1 receptor activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is a key downstream signaling event for Gi/o-coupled receptors.

| Assay Condition | IC50 (nM) | Imax (% inhibition of forskolin-stimulated cAMP) | Reference |

| Forskolin-stimulated | 0.3 | ~30% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparation from cells stably expressing the human CB1 receptor or from rodent brain tissue.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (e.g., CP55,940).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the membrane preparation in the binding buffer.

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This protocol outlines the steps for a [³⁵S]GTPγS binding assay to measure G-protein activation by a CB1 receptor agonist.

Objective: To determine the EC50 and Emax of a test compound for G-protein activation via the CB1 receptor.

Materials:

-

Membrane preparation from cells stably expressing the human CB1 receptor or from rodent brain tissue.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (e.g., CP55,940).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Pre-incubate the membrane preparation with GDP in the assay buffer.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Data are analyzed using non-linear regression to determine the EC50 and Emax values.

References

- 1. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Unveiling the Cannabinoid CB2 Receptor: A Technical Guide to Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cannabinoid receptor type 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes it an attractive target for drug development, aiming to harness the therapeutic benefits of cannabinoids without inducing central side effects.

This technical guide provides an in-depth overview of the methodologies used to characterize the binding affinity of ligands to the CB2 receptor and the subsequent signaling cascades. While this document aims to be a comprehensive resource, it is important to note that a thorough search of scientific literature and patent databases did not yield specific quantitative binding affinity data for the compound Pirnabine (also known as SP-304) at the CB2 receptor. Therefore, this guide will focus on the established principles and protocols for assessing ligand-CB2 receptor interactions, using well-characterized cannabinoid ligands as examples. One source indicates that this compound selectively binds to CB1 and CB2 cannabinoid receptors, which can modulate neuronal calcium channels and may have anti-inflammatory effects.[1]

Cannabinoid Receptor Type 2 (CB2)

The CB2 receptor is a member of the Class A family of GPCRs.[2] Its activation by agonists initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Beyond this canonical pathway, CB2 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and ion channels.

Quantitative Assessment of CB2 Receptor Binding Affinity

Determining the binding affinity of a compound for the CB2 receptor is a critical first step in drug discovery and development. Affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction between the ligand and the receptor. Several experimental techniques are employed to quantify this interaction.

Data Presentation: CB2 Receptor Binding Affinities of Select Cannabinoid Ligands

The following table summarizes the binding affinities (Ki) of several well-characterized cannabinoid ligands for the human CB2 receptor. This data is presented for illustrative purposes to highlight the range of affinities observed for different chemical scaffolds.

| Compound Name | Chemical Class | CB2 Receptor Binding Affinity (Ki) [nM] | Reference |

| CP55,940 | Classical Cannabinoid | 0.66 | Huffman et al., 2005 |

| JWH-133 | Naphthoylindole | 3.4 | Huffman et al., 2003 |

| WIN 55,212-2 | Aminoalkylindole | 0.33 | Felder et al., 1995 |

| HU-308 | Quinolinone | 22.7 | Hanus et al., 1999 |

| SR144528 | Arylsulfonamide | 0.6 | Rinaldi-Carmona et al., 1998 |

Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the radioligand used, cell line, and assay buffer composition.

Experimental Protocols for Determining CB2 Receptor Binding Affinity

The most common method for determining the binding affinity of a test compound is through competitive radioligand binding assays.

Radioligand Binding Assay

This assay measures the ability of a non-radioactive test compound to displace a known radioactive ligand (radioligand) that binds with high affinity and selectivity to the CB2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably or transiently expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity CB2 receptor ligand labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN 55,212-2.

-

Test Compound: The non-radioactive compound for which the binding affinity is to be determined.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive CB2 receptor ligand to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂) and a protease inhibitor.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of tubes containing only membranes and radioligand (total binding) and another set containing membranes, radioligand, and a saturating concentration of a non-labeled ligand (non-specific binding) are also prepared.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Pirnabine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirnabine (SP-304) is a synthetic cannabinoid receptor ligand that has been investigated for its therapeutic potential, notably in the treatment of glaucoma. As a modulator of the endocannabinoid system, its interaction with cannabinoid receptors 1 (CB1) and 2 (CB2) forms the basis of its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, outlines a putative synthetic route based on related compounds, and describes its mechanism of action through the canonical cannabinoid receptor signaling pathways. All quantitative data are summarized for clarity, and a detailed visualization of the signaling cascade is provided.

Chemical Structure and Identification

This compound, systematically named (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (B1210297), is classified as a 2,2-dimethyl-1-benzopyran derivative.[1] Its core structure consists of a dibenzopyran ring system, which is a common feature among many classical cannabinoids.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate | [2] |

| Synonyms | Pirnabin, SP-304 | [1] |

| CAS Number | 19825-63-9 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄O₃ | [1][3] |

| Molar Mass | 300.398 g·mol⁻¹ | [2] |

| SMILES | CC1CCC2=C(C1)C1=C(OC2(C)C)C=C(C)C=C1OC(C)=O | [1] |

| InChI | InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 | [1][2] |

| InChIKey | AADNQNOXNWEYHS-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

Putative Experimental Protocol

Objective: To synthesize (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate (this compound) from its phenolic precursor.

Materials:

-

3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve the phenolic precursor, 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol, in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Add a suitable base, such as pyridine, to the solution. Cool the reaction mixture in an ice bath and slowly add acetic anhydride dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Cannabinoid Receptor Signaling

This compound functions as a synthetic cannabinoid receptor ligand, exerting its effects by modulating the activity of CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated receptor to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate the activity of various ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through mechanisms that can be either G-protein-dependent or β-arrestin-mediated.

Conclusion

This compound is a synthetic cannabinoid with a well-defined chemical structure. While specific details of its synthesis are not publicly disclosed, established methods for the acetylation of similar cannabinoid phenols provide a likely synthetic route. Its mechanism of action is centered on the modulation of CB1 and CB2 receptors, leading to the activation of canonical G-protein signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing essential information on the chemical and pharmacological properties of this compound. Further research is warranted to fully elucidate its specific synthetic protocols and detailed signaling profile.

References

Pirnabine: A Technical Overview of Pharmacokinetic Properties and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirnabine (also known as SP-304) is a compound investigated for the treatment of chronic idiopathic constipation (CIC). As a derivative of 2,2-dimethyl-1-benzopyran, its therapeutic potential is linked to its pharmacokinetic and pharmacodynamic profiles. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, intended to provide a foundational resource for researchers and professionals in drug development. While specific quantitative data from clinical trials are not extensively published, this document outlines the completed studies, the compound's mechanism of action, and standard experimental protocols relevant to its evaluation.

Introduction

This compound is a small molecule that has undergone clinical evaluation for gastrointestinal disorders. It belongs to the class of organic compounds known as 2,2-dimethyl-1-benzopyrans[1]. Clinical development, conducted under the identifier SP-304, progressed at least to Phase II trials to assess its efficacy and safety in treating chronic idiopathic constipation[2][3]. A key aspect of its development profile is the characterization of its absorption, distribution, metabolism, and excretion (ADME), which collectively define its pharmacokinetic behavior and bioavailability.

Pharmacokinetic Profile

The primary objective of early-phase clinical trials is to elucidate the pharmacokinetic profile of a new drug candidate. For this compound, a Phase I clinical trial in healthy volunteers was completed with the stated goal of characterizing its safety, tolerability, and pharmacokinetic and pharmacodynamic effects[4]. A subsequent Phase IIa trial also aimed to evaluate pharmacokinetics in patients with chronic constipation[3]. However, the specific data from these trials are not publicly available. The following tables are structured to present the key pharmacokinetic parameters that would have been determined in these studies.

Absorption

| Parameter | Value | Species | Study Type |

| Bioavailability (F%) | Data not publicly available | Human | Phase I |

| Tmax (hours) | Data not publicly available | Human | Phase I |

| Cmax (ng/mL) | Data not publicly available | Human | Phase I |

| AUC (ng·h/mL) | Data not publicly available | Human | Phase I |

Distribution

| Parameter | Value | Species | Study Type |

| Volume of Distribution (Vd) | Data not publicly available | Human | Phase I |

| Protein Binding (%) | Data not publicly available | In vitro | Preclinical |

Metabolism

| Parameter | Value | Method |

| Primary Metabolites | Data not publicly available | In vitro/In vivo |

| Metabolizing Enzymes | Data not publicly available | In vitro |

Excretion

| Parameter | Value | Species | Study Type |

| Half-life (t½) | Data not publicly available | Human | Phase I |

| Clearance (CL) | Data not publicly available | Human | Phase I |

| Route of Elimination | Data not publicly available | Human | Phase I |

Mechanism of Action: Guanylate Cyclase-C Agonism

This compound is classified as a guanylate cyclase-C (GC-C) agonist[1]. This mechanism is a key therapeutic target for constipation. GC-C is a receptor found on the apical surface of intestinal epithelial cells. Its activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels are believed to have two primary effects: stimulation of chloride and bicarbonate secretion into the intestinal lumen, and an increase in intestinal fluid secretion and transit.

Caption: this compound's signaling pathway as a GC-C agonist.

Experimental Protocols

The following outlines a typical experimental protocol for a Phase I, single-dose, dose-escalation study to determine the pharmacokinetics of an oral drug like this compound, based on the stated objectives of its clinical trials.

Study Design

A randomized, double-blind, placebo-controlled, single ascending dose design would be employed. Healthy adult volunteers would be assigned to cohorts, with each cohort receiving a progressively higher dose of this compound or a placebo.

Dosing and Sample Collection

-

Administration: A single oral dose of this compound (e.g., in a capsule or solution) is administered to subjects after an overnight fast.

-

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-specified time points: pre-dose (0 hours), and then at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of this compound and its potential metabolites in plasma. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis of the plasma concentration-time data would be used to calculate the key pharmacokinetic parameters listed in the tables in Section 2. Software such as WinNonlin® or similar would be utilized for these calculations.

Caption: Generalized experimental workflow for a clinical pharmacokinetic study.

Bioavailability

The absolute bioavailability of this compound would be determined by comparing the area under the curve (AUC) following oral administration to the AUC following intravenous (IV) administration. A lower oral bioavailability could suggest poor absorption or significant first-pass metabolism. Given that this compound acts locally in the gut as a GC-C agonist, systemic bioavailability may not be a prerequisite for its primary therapeutic effect.

Conclusion

This compound represents a therapeutic candidate for chronic idiopathic constipation with a defined mechanism of action as a guanylate cyclase-C agonist. While its clinical development included Phase I and IIa trials designed to characterize its pharmacokinetics, specific data on its absorption, distribution, metabolism, and excretion are not widely available in the public domain. The information and standardized protocols presented in this guide are intended to provide a framework for understanding the necessary pharmacokinetic evaluation of this compound and similar compounds in the drug development pipeline. Further disclosure of clinical trial data would be necessary for a complete quantitative assessment.

References

The Metabolic Fate of Pirnabine: A Technical Guide to Putative Pathways and Investigative Strategies

Disclaimer: As of late 2025, detailed public-domain scientific literature and clinical trial data outlining the specific metabolic and degradation pathways of Pirnabine are not available. The information presented in this technical guide is therefore based on the fundamental principles of xenobiotic metabolism and the known biotransformation of compounds with similar chemical scaffolds. The pathways, experimental protocols, and quantitative data provided are illustrative and intended to serve as a strategic framework for researchers and drug development professionals investigating the pharmacokinetics of this compound.

Introduction to Xenobiotic Biotransformation

The metabolism of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. The biotransformation of xenobiotics, such as this compound, is a complex process primarily carried out by a series of enzymatic reactions categorized into Phase I and Phase II metabolism. These phases work in concert to increase the hydrophilicity of lipophilic compounds, facilitating their excretion from the body.

-

Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary catalysts of Phase I oxidative metabolism.[1][2][3][4][5]

-

Phase II Metabolism: In this phase, the modified compounds from Phase I, or parent drugs with suitable functional groups, are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, acetate, or amino acids.[1][6] This process, catalyzed by transferase enzymes, significantly increases the water solubility and molecular weight of the drug, preparing it for elimination via urine or bile.

Putative Metabolic Pathways of this compound

This compound, a derivative of 2,2-dimethyl-1-benzopyran, possesses several functional groups that are likely sites for metabolic modification. Based on its structure, the following hypothetical metabolic pathways are proposed.

Phase I Metabolism

The chemical structure of this compound suggests that it is a likely substrate for several CYP450 isoenzymes.[2][3][7] The most probable Phase I reactions include:

-

Hydroxylation: The aromatic ring and the saturated carbocyclic ring are susceptible to hydroxylation.

-

O-Dealkylation: The ether linkage could be a target for O-dealkylation.

-

Oxidation: The methyl groups on the chromene ring could undergo oxidation to form alcohols, aldehydes, and subsequently carboxylic acids.

Below is a DOT language diagram illustrating the potential Phase I metabolic transformations of this compound.

Phase II Metabolism

The hydroxylated and dealkylated metabolites generated in Phase I would be prime candidates for Phase II conjugation reactions. The primary conjugation pathways are likely to be:

-

Glucuronidation: The newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

The following DOT diagram visualizes the potential Phase II conjugation of a Phase I metabolite of this compound.

Proposed Experimental Protocols for Metabolic Investigation

To elucidate the actual metabolic pathways of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in drug metabolism research.

In Vitro Metabolism Studies

Objective: To identify the primary metabolic pathways, the enzymes involved, and potential metabolites of this compound.

Experimental Workflow:

Methodologies:

-

Human Liver Microsomes (HLM) Assay:

-

Purpose: To investigate Phase I metabolism, particularly CYP-mediated reactions.

-

Protocol:

-

Prepare an incubation mixture containing this compound (at various concentrations), HLM, and a phosphate (B84403) buffer.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.

-

-

-

Cryopreserved Human Hepatocytes Assay:

-

Purpose: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system.

-

Protocol:

-

Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.

-

Treat the hepatocytes with this compound at various concentrations.

-

Collect samples of the culture medium and cell lysates at different time points.

-

Process the samples to extract the parent drug and metabolites.

-

Analyze the extracts by LC-MS/MS.

-

-

-

Recombinant Human CYP Isoform Screening:

-

Purpose: To identify the specific CYP isoforms responsible for this compound metabolism.

-

Protocol:

-

Incubate this compound with a panel of individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Follow the general procedure for the HLM assay.

-

Measure the rate of this compound depletion or metabolite formation for each isoform to determine their relative contributions.

-

-

In Vivo Metabolism Studies

Objective: To determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of this compound in a living organism.

Methodology:

-

Animal Studies (e.g., Rat, Dog):

-

Protocol:

-

Administer a single dose of this compound (intravenously and orally) to the animal models.

-

Collect blood samples at predetermined time points.

-

Collect urine and feces over a specified period (e.g., 24 or 48 hours).

-

Process the plasma, urine, and feces to extract the parent drug and metabolites.

-

Analyze the extracts by LC-MS/MS to determine the pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) and identify the major metabolites.

-

-

Quantitative Data Presentation

The following tables illustrate how quantitative data from the proposed experiments would be structured. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 25 | 27.7 |

| Human Hepatocytes | 40 | 17.3 |

Table 2: Hypothetical Enzyme Kinetics of this compound Metabolism by Recombinant Human CYP Isoforms

| CYP Isoform | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/pmol CYP) | Intrinsic Clearance (CLint, Vmax/Km) |

| CYP3A4 | 12.5 | 150 | 12.0 |

| CYP2D6 | 35.2 | 80 | 2.3 |

| CYP2C9 | > 100 | < 10 | Not Determined |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 | 250 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-inf (ng·h/mL) | 1200 | 3000 |

| t1/2 (h) | 2.5 | 2.8 |

| Clearance (CL, L/h/kg) | 0.83 | - |

| Volume of Distribution (Vd, L/kg) | 2.9 | - |

| Bioavailability (F, %) | - | 25 |

Conclusion

While specific data on the metabolism of this compound is currently lacking, a comprehensive understanding of its biotransformation is essential for its continued development. The proposed hypothetical pathways, based on its chemical structure, provide a logical starting point for investigation. The detailed experimental protocols outlined in this guide offer a robust framework for elucidating the metabolic fate of this compound. The systematic application of these in vitro and in vivo methodologies will be crucial in defining its pharmacokinetic profile, identifying potential drug-drug interactions, and ultimately ensuring its safety and efficacy as a therapeutic agent. Further research in this area is strongly encouraged to fill the existing knowledge gap.

References

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytochromes P450 and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of human phase 1 and 2 metabolites by whole-cell biotransformation with recombinant microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. longdom.org [longdom.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

Unveiling the Landscape of Retinal Ganglion Cell Neuroprotection: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the neuroprotective effects of Pirnabine on retinal ganglion cells (RGCs) have revealed a significant gap in the existing scientific literature. A comprehensive search has yielded no direct studies or quantitative data specifically evaluating this compound for this indication. This compound has been investigated in clinical trials for Chronic Idiopathic Constipation[1].

This guide, therefore, pivots to a broader examination of established and emerging neuroprotective strategies for RGCs, providing a comprehensive technical overview for researchers and drug development professionals. The death of RGCs is a final common pathway in various optic neuropathies, including glaucoma, making the quest for effective neuroprotective agents a critical area of research[2]. This document will delve into the mechanisms, experimental models, and therapeutic agents that have shown promise in preserving RGC integrity and function.

The Challenge of Retinal Ganglion Cell Neuroprotection

Retinal ganglion cells are the output neurons of the retina, transmitting visual information to the brain via the optic nerve. Their degeneration leads to irreversible vision loss in diseases like glaucoma, where increased intraocular pressure (IOP) is a major risk factor[2][3]. However, vision loss can continue despite IOP reduction, highlighting the need for direct neuroprotective therapies[4][5]. The pathogenic mechanisms leading to RGC death are multifaceted, involving axonal injury, deprivation of neurotrophic factors, excitotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis[2][3][6][7].

Key Neuroprotective Strategies and Therapeutic Targets

Several signaling pathways and molecular targets have been identified as crucial for RGC survival.

Sigma-1 Receptor (S1R) Agonism

The sigma-1 receptor is highly expressed in RGCs and its activation has demonstrated neuroprotective effects[2].

-

Pridopidine (B1678097): A selective S1R agonist, has been shown to protect RGCs in rat models of glaucoma[2][8]. Its mechanism is linked to the rescue of mitochondrial function[2][8].

Cannabinoid Receptor (CB1) Activation

The endocannabinoid system plays a role in neuronal protection.

-

WIN 55212-2: A CB1 agonist, has demonstrated neuroprotective effects on RGCs in a rat model of ischemia-reperfusion injury induced by acute IOP elevation[9].

Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) Modulation

Activation of α7 nicotinic acetylcholine receptors has been shown to be neuroprotective.

-

PNU-282987: An α7nAChR agonist, applied as eye drops, protected against RGC loss in a dose-dependent manner in a rat model of glaucoma[10].

Neurotrophic Factor Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical survival factor for RGCs. Injury can impair its retrograde transport from the brain to the retina, contributing to RGC death[3].

Targeting Mitochondrial Dysfunction

Mitochondrial abnormalities are considered an early driver of neurodegeneration in glaucoma[11].

-

Nicotinamide (B372718) and Pyruvate (B1213749): A combination of these agents, which support mitochondrial function, has shown short-term improvement in visual function in a phase 2 clinical trial for open-angle glaucoma[4][11].

Quantitative Data on Neuroprotective Agents

The following tables summarize the quantitative findings from key preclinical studies on various neuroprotective compounds.

Table 1: Effect of Pridopidine on RGC Loss in a Rat Model of Glaucoma [2]

| Treatment Group | Dose | Mean RGC Loss (%) | Neuroprotection (%) | p-value vs. Control |

| Vehicle Control | - | 43 ± 6 | - | - |

| Pridopidine | 3 mg/kg | 25 ± 7 | 42 | >0.05 |

| Pridopidine | 30 mg/kg | 21 ± 6 | 50 | 0.019 |

| Pridopidine | 60 mg/kg | 7 ± 9 | 83 | 0.005 |

Data are presented as mean ± SEM.

Table 2: Effect of WIN 55212-2 on RGC Density after Ischemia-Reperfusion Injury [9]

| Treatment Group | Mean RGC Loss (%) |

| Ischemic Control | 12.33 |

| WIN 55212-2 (1%) | 2.45 |

| WIN 55212-2 + AM 251 (CB1 antagonist) | Neuroprotective effect abolished |

Table 3: Phase 2 Clinical Trial of Nicotinamide and Pyruvate in Open-Angle Glaucoma [4]

| Outcome Measure | Treatment Group (Nicotinamide + Pyruvate) | Placebo Group | p-value |

| Median Number of Improving Visual Field Test Locations | 15 | 7 | 0.005 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings.

In Vivo Glaucoma Models

-

Hypertonic Saline Injection Model: To induce glaucoma-like conditions in rats, hypertonic saline is injected into the episcleral veins. This leads to scarring and an increase in intraocular pressure, causing a significant loss of RGCs within a month[10].

-

Morrison Model of Glaucoma: This is another well-established rat model used to test the efficacy of neuroprotective agents like Pridopidine against RGC degeneration[2][8].

-

Acute Ischemia-Reperfusion Model: Intraocular pressure is acutely elevated by continuous infusion of phosphate-buffered saline (PBS) into the anterior chamber of the eye for a defined period (e.g., 35 minutes) to induce ischemic damage[9].

RGC Quantification

-

Immunohistochemistry: RGCs are commonly identified and quantified after immunostaining with specific markers such as Thy1.1 or Brn3a[9][10].

-

Imaging: Confocal microscopy is used to image the stained RGCs for subsequent quantification[10]. Automated quantification of retinal mosaics of RGCs is also employed[9].

Drug Administration

-

Topical Eye Drops: As demonstrated with PNU-282987, topical application is a non-invasive method for delivering drugs to the retina[10].

-

Intravitreal Injection: This method delivers the therapeutic agent directly into the vitreous humor.

-

Systemic Administration: Oral administration, as used in the nicotinamide and pyruvate clinical trial, is another route[4].

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate critical signaling pathways and experimental procedures.

Caption: Simplified signaling cascade leading to RGC apoptosis.

Caption: General experimental workflow for in vivo neuroprotection studies.

Caption: Proposed mechanism of Pridopidine's neuroprotective effect.

Conclusion and Future Directions

While the neuroprotective potential of this compound in the context of retinal ganglion cells remains uninvestigated, the broader field of RGC neuroprotection is vibrant with numerous promising avenues. The diverse mechanisms of action of compounds like Pridopidine, WIN 55212-2, and PNU-282987 underscore the multifactorial nature of RGC death and the potential for targeted therapeutic interventions. Future research should continue to explore novel targets and combination therapies that address the various pathological cascades involved in optic neuropathies. Furthermore, the development of improved drug delivery systems that can provide sustained therapeutic concentrations in the retina will be critical for translating preclinical successes into clinical benefits. The recent positive results from a phase 2 clinical trial of nicotinamide and pyruvate offer hope that therapies targeting metabolic and mitochondrial health can provide a new dimension to neuroprotection in glaucoma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Neuroprotection of retinal ganglion cells by the sigma-1 receptor agonist pridopidine in models of experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinamide and Pyruvate for Neuroenhancement in Open-Angle Glaucoma: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translational Research and Therapies for Neuroprotection and Regeneration of the Optic Nerve and Retina: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinal ganglion cell death is delayed by activation of retinal intrinsic cell survival program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrinsic survival mechanisms for retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of topical CB1 agonist WIN 55212-2 on retinal ganglion cells after acute rise in intraocular pressure induced ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retinal ganglion cell neuroprotection induced by activation of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Anti-inflammatory Properties of Pranoprofen in Ocular Tissues

Disclaimer: Initial searches for a compound named "Pirnabine" did not yield any results related to its use in ocular inflammation. It is presumed that "this compound" may be a typographical error. This document focuses on Pranoprofen , a non-steroidal anti-inflammatory drug (NSAID) with a similar name and established use in treating ocular inflammation, to provide a relevant and comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

Ocular inflammation is a complex physiological response to various stimuli, including surgery, infection, and allergens. It involves a cascade of cellular and molecular events that can lead to pain, redness, swelling, and potential vision loss if left untreated. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of topical therapy for ocular inflammation. Pranoprofen is a potent NSAID that has demonstrated significant efficacy in managing inflammation in various ocular tissues. This whitepaper provides an in-depth technical overview of the anti-inflammatory properties of Pranoprofen, its mechanism of action, and the experimental methodologies used to evaluate its effects.

Mechanism of Action of Pranoprofen

Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[1][2]

The inhibition of prostaglandin (B15479496) synthesis by Pranoprofen leads to a reduction in several key inflammatory responses in ocular tissues:

-

Reduced Vasodilation and Vascular Permeability: Prostaglandins, particularly PGE2, are potent vasodilators and increase vascular permeability, leading to edema and redness. By blocking their production, Pranoprofen helps to stabilize the blood-aqueous barrier.

-

Decreased Chemotaxis: Prostaglandins can attract inflammatory cells to the site of injury. Pranoprofen's inhibition of PG synthesis reduces the influx of leukocytes, such as neutrophils and macrophages, into the ocular tissues.

-

Analgesic Effect: Prostaglandins sensitize nerve endings to pain stimuli. By reducing prostaglandin levels, Pranoprofen provides analgesia, which is particularly beneficial in post-operative settings.

Signaling Pathway of Pranoprofen's Anti-inflammatory Action

The following diagram illustrates the signaling pathway affected by Pranoprofen.

References

Pirnabine's Effect on Aqueous Humor Dynamics: A Technical Whitepaper

Disclaimer: Publicly available quantitative data specifically for pirnabine (also known as SP-304) regarding its effects on aqueous humor dynamics is limited. Therefore, this guide synthesizes information on the effects of cannabinoids as a class on aqueous humor dynamics, as this compound is a synthetic cannabinoid receptor ligand developed for the treatment of glaucoma. The mechanisms and effects described herein are based on the broader class of compounds and are presumed to be relevant to this compound's mode of action.

Introduction

Glaucoma, a leading cause of irreversible blindness, is often associated with elevated intraocular pressure (IOP) due to imbalances in aqueous humor dynamics. The regulation of aqueous humor production by the ciliary body and its outflow through the trabecular meshwork and uveoscleral pathways are critical for maintaining normal IOP. This compound, a synthetic cannabinoid receptor ligand, has been investigated for its potential to lower IOP. This technical guide provides an in-depth overview of the putative effects of this compound on aqueous humor dynamics, drawing upon the established knowledge of cannabinoid action in the eye.

Cannabinoid Receptor Signaling in the Eye

The ocular effects of cannabinoids are primarily mediated by the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor. CB1 receptors are strategically located in ocular tissues that regulate aqueous humor dynamics, including the ciliary body and the trabecular meshwork.[1][2][3][4][5] The activation of these receptors by a ligand such as this compound is thought to initiate signaling cascades that influence both the production and outflow of aqueous humor.

In the trabecular meshwork, activation of CB1 receptors has been shown to couple to both Gq/11 and Gi/o signaling pathways in an agonist-dependent manner.[1][2] This can lead to downstream effects such as the activation of p42/44 MAP kinase, which may play a role in altering the cellular morphology and actin cytoskeleton of trabecular meshwork cells, thereby enhancing aqueous humor outflow facility.[6][7][8]

Signaling Pathway of Cannabinoid Receptor Activation in the Trabecular Meshwork

Caption: Putative signaling cascade following this compound binding to CB1 receptors in the trabecular meshwork.

Quantitative Data on Cannabinoid Effects on Aqueous Humor Dynamics

| Parameter | Effect of Cannabinoids | Notes |

| Intraocular Pressure (IOP) | Reduction | The extent and duration of IOP reduction can vary depending on the specific cannabinoid, dose, and route of administration. |

| Aqueous Humor Formation | Potential Decrease | Some studies suggest that cannabinoids may reduce the production of aqueous humor by the ciliary body. |

| Aqueous Humor Outflow Facility | Increase | Cannabinoids are thought to enhance outflow through the trabecular meshwork by altering the cytoskeleton of trabecular meshwork cells.[6][7][8] |

Experimental Protocols

The evaluation of a compound's effect on aqueous humor dynamics involves a series of specialized experimental procedures. Below are detailed methodologies for key experiments relevant to assessing the impact of a substance like this compound.

1. Measurement of Intraocular Pressure (IOP) in a Rabbit Model

-

Objective: To determine the effect of topically administered this compound on IOP in a preclinical animal model.

-

Animal Model: New Zealand white rabbits are commonly used due to their large eyes and well-characterized ocular physiology.[9][10][11]

-

Procedure:

-

A baseline IOP is established for each rabbit by taking multiple measurements over several days using a calibrated tonometer (e.g., non-contact or Schiotz tonometer).[9]

-

The rabbits are divided into a control group receiving a vehicle solution and a treatment group receiving a topical formulation of this compound at a specified concentration.

-

A single drop of the respective solution is instilled into the conjunctival sac of one eye of each rabbit.

-

IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

-

The data is analyzed to compare the change in IOP from baseline between the treated and control groups.

-

2. Measurement of Aqueous Humor Flow by Fluorophotometry

-

Objective: To quantify the rate of aqueous humor formation and assess the effect of this compound on this parameter.

-

Principle: This technique measures the rate of clearance of a fluorescent tracer (fluorescein) from the anterior chamber, which is directly related to the rate of aqueous humor flow.[12][13][14][15]

-

Procedure:

-

A solution of fluorescein (B123965) is administered topically to the eye. To ensure accurate measurement, fluorescein is often instilled several hours before the measurements begin to allow for uniform distribution.[12][13]

-

A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber at regular intervals over a period of several hours.

-

The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µl/min).

-

To assess the effect of this compound, baseline aqueous humor flow is measured, and then the measurements are repeated after the administration of the drug.

-

Experimental Workflow for Assessing this compound's Effect on Aqueous Humor Dynamics

Caption: A generalized workflow for the preclinical evaluation of this compound's impact on aqueous humor dynamics.

3. Measurement of Aqueous Humor Outflow Facility

-

Objective: To determine the effect of this compound on the ease with which aqueous humor leaves the eye through the conventional (trabecular meshwork) pathway.

-

Method: Ex vivo perfusion of the anterior segment of the eye is a common method.

-

Procedure:

-

Eyes are enucleated from a suitable animal model (e.g., porcine or rabbit) and the anterior segment is dissected.

-

The anterior segment is mounted in a perfusion chamber and perfused with a buffered saline solution at a constant pressure.

-

The rate of fluid flow through the trabecular meshwork is measured.

-

Outflow facility (C) is calculated using the formula: C = Flow Rate / (Perfusion Pressure - Episcleral Venous Pressure). In an ex vivo setup, the episcleral venous pressure is typically assumed to be zero.

-

To test the effect of this compound, a baseline outflow facility is established, and then the perfusion medium is switched to one containing this compound at a known concentration. The change in outflow facility is then measured.

-

Conclusion

While specific quantitative data for this compound's effect on aqueous humor dynamics is not widely available in the public domain, its classification as a synthetic cannabinoid receptor ligand suggests a mechanism of action that involves the modulation of both aqueous humor formation and outflow. The primary mode of action is likely the enhancement of aqueous humor outflow through the trabecular meshwork via CB1 receptor activation. The experimental protocols described provide a framework for the comprehensive evaluation of this compound's potential as a therapeutic agent for glaucoma. Further preclinical and clinical studies are necessary to fully elucidate the specific quantitative effects of this compound on aqueous humor dynamics and to establish its efficacy and safety profile for the treatment of glaucoma.

References

- 1. Agonist-dependent cannabinoid receptor signalling in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-dependent cannabinoid receptor signalling in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Endocannabinoid System in the Retina: From Physiology to Practical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid CB(1) receptor expression, activation and detection of endogenous ligand in trabecular meshwork and ciliary process tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Noladin ether acts on trabecular meshwork cannabinoid (CB1) receptors to enhance aqueous humor outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 15. Measurement of aqueous humor flow by fluorophotometry in the presence of a dilated pupil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pirnabine and Guanylyl Cyclase-C Agonism in Modulating Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disorders of gastrointestinal (GI) motility, such as chronic idiopathic constipation (CIC), represent a significant burden on patient quality of life and healthcare systems. A key therapeutic target that has emerged for these conditions is the guanylyl cyclase-C (GC-C) receptor. Activation of this receptor on the luminal surface of intestinal epithelial cells initiates a signaling cascade that increases intestinal fluid secretion and accelerates transit. Pirnabine (also known as SP-304) is an investigational small molecule, classified as a GC-C agonist, that has completed Phase 2 clinical trials for the treatment of CIC. While detailed clinical data and specific experimental protocols for this compound are not extensively published, its classification allows for a thorough examination of its presumed mechanism of action through the well-established pharmacology of the GC-C agonist class. This technical guide provides an in-depth overview of the GC-C signaling pathway, its role in modulating GI motility, quantitative data from clinical trials of approved GC-C agonists, and representative experimental protocols for the evaluation of such compounds.

Introduction to this compound and the Guanylyl Cyclase-C Pathway

This compound is an orally administered small molecule belonging to the 2,2-dimethyl-1-benzopyran class of organic compounds. It has been identified as a guanylyl cyclase-C (GC-C) agonist and has been investigated for the treatment of chronic idiopathic constipation (CIC)[1][2][3]. Unlike cannabinoid receptor agonists which are known to inhibit GI motility, GC-C agonists promote motility, primarily by increasing intestinal fluid secretion.[4]

The therapeutic rationale for using GC-C agonists in constipation is based on their ability to stimulate the GC-C receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[5] This targeted action minimizes systemic exposure and off-target effects. The binding of an agonist to the GC-C receptor triggers the conversion of intracellular guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6][7] The subsequent increase in intracellular cGMP concentration is the primary driver of the downstream physiological effects that alleviate constipation.

The Guanylyl Cyclase-C Signaling Pathway

The mechanism of action for GC-C agonists involves a multi-step signaling cascade within and potentially outside the intestinal epithelial cell:

-

Agonist Binding: An orally administered GC-C agonist, such as this compound, transits to the small intestine and binds to the extracellular domain of the GC-C receptor on enterocytes.

-

cGMP Production: This binding event activates the intracellular catalytic domain of the receptor, which converts GTP to cGMP, leading to a significant increase in intracellular cGMP levels.[6][7]

-

CFTR Activation and Ion Secretion: The elevated intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane.[7] Activation of CFTR results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.

-

Osmotic Water Influx: The increased luminal ion concentration creates an osmotic gradient that draws water into the intestines. This influx of water hydrates and softens the stool.

-

Accelerated Transit: The increased fluid volume in the lumen contributes to the acceleration of intestinal transit.

-

Visceral Pain Modulation (Proposed): A portion of the intracellular cGMP is thought to be transported across the basolateral membrane into the submucosa by efflux pumps. This extracellular cGMP may then act on nociceptors (pain-sensing neurons) in the colon, leading to a reduction in visceral hypersensitivity and abdominal pain, a common symptom in patients with functional GI disorders.[5][6]

Quantitative Data from Clinical Trials of GC-C Agonists

While specific clinical trial data for this compound is not publicly available, the efficacy of other GC-C agonists, such as Plecanatide (B610132), has been well-documented in Phase 3 clinical trials for Chronic Idiopathic Constipation (CIC). This data provides a benchmark for the expected therapeutic effects of this drug class.

Table 1: Efficacy of Plecanatide in a Phase 3, 12-Week, Placebo-Controlled Trial in Patients with CIC

| Endpoint | Plecanatide 3 mg (n=443) | Plecanatide 6 mg (n=449) | Placebo (n=445) | p-value (vs. Placebo) |

|---|---|---|---|---|

| Durable Overall CSBM* Responders (%) | 20.1% | 20.0% | 12.8% | p=0.004 |

| Mean Weekly CSBMs at Week 12 | ~2.5 | ~2.5 | ~1.5 | <0.05 (inferred) |

| Mean Weekly SBMs** at Week 12 | ~4.5 | ~4.5 | ~3.0 | <0.05 (inferred) |

| Improvement in Stool Consistency (BSFS***) | Significant | Significant | - | <0.05 (inferred) |

| Improvement in Constipation Severity**** | -1.6 ± 0.06 | -1.5 ± 0.06 | -1.3 ± 0.06 | p=0.001 (3mg), p=0.022 (6mg) |

Data sourced from a randomized clinical trial of Plecanatide.[8][9] *CSBM: Complete Spontaneous Bowel Movement **SBM: Spontaneous Bowel Movement ***BSFS: Bristol Stool Form Scale ****Patient-rated severity on a numerical scale.

Table 2: Common Adverse Events for Plecanatide in the Phase 3 CIC Trial

| Adverse Event | Plecanatide 3 mg (%) | Plecanatide 6 mg (%) | Placebo (%) |

|---|---|---|---|

| Diarrhea | 3.2% | 4.5% | 1.3% |

| Abdominal Distension | 2.0% | 1.6% | 1.1% |

| Flatulence | 1.6% | 1.8% | 0.9% |

| Abdominal Pain | 1.4% | 1.1% | 1.1% |

Data sourced from a randomized clinical trial of Plecanatide.[8][9]

Experimental Protocols for Assessing Pro-Motility Agents

The development of a pro-motility agent like this compound involves a series of preclinical and clinical studies to establish its mechanism, efficacy, and safety.

Preclinical Assessment: Whole Gut Transit Time in a Rodent Model

Objective: To determine the in vivo effect of a test compound (e.g., this compound) on gastrointestinal transit time.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Acclimation: Animals are acclimated to handling for at least 3 days prior to the experiment.

-

Dosing: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). The compound is administered orally via gavage.

-

Transit Marker Administration: 30 minutes post-dosing, a non-absorbable marker (e.g., 6% carmine (B74029) red in 0.5% methylcellulose) is administered orally.

-

Monitoring: Animals are placed in individual cages with clean paper for easy observation of fecal pellet expulsion.

-

Endpoint Measurement: The time from the administration of the carmine red marker to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.

-

Data Analysis: Transit times for each treatment group are compared to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant decrease in transit time indicates a pro-motility effect.

Clinical Trial Protocol: Phase 2 Dose-Ranging Study for CIC

Objective: To evaluate the efficacy, safety, and dose-response of an investigational drug for the treatment of CIC.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Methodology:

-

Patient Population: Adults meeting the Rome IV criteria for functional constipation. Key inclusion criteria include a history of less than 3 complete spontaneous bowel movements (CSBMs) per week. Key exclusion criteria include secondary causes of constipation (e.g., opioid use, hypothyroidism, mechanical obstruction).

-

Screening and Baseline: A 2-week screening period where patients maintain a daily electronic diary to record bowel movements, stool consistency (using the Bristol Stool Form Scale), and symptoms (e.g., straining, bloating, abdominal pain).

-

Randomization: Eligible patients are randomized to one of several treatment arms (e.g., Placebo, this compound Dose A, this compound Dose B, this compound Dose C) for a 12-week treatment period.

-

Data Collection: Patients continue to complete the daily electronic diary throughout the treatment period.

-

Primary Endpoint: The primary efficacy endpoint is typically the percentage of "durable overall CSBM responders." A weekly responder is defined as a patient who has ≥3 CSBMs and an increase of ≥1 CSBM from baseline for that week. A durable overall responder is a patient who is a weekly responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[8]

-

Secondary Endpoints: Include changes from baseline in SBM and CSBM frequency, stool consistency, straining, and patient-reported outcomes on quality of life (e.g., PAC-QOL score).

-

Safety Assessment: Adverse events are monitored and recorded throughout the study. Vital signs and laboratory tests are performed at specified intervals.

Conclusion

This compound, as an investigational guanylyl cyclase-C agonist, represents a targeted approach to the treatment of chronic idiopathic constipation. Its presumed mechanism of action, centered on the activation of the GC-C/cGMP/CFTR pathway, leads to increased intestinal fluid and accelerated transit, addressing the core pathophysiology of constipation. While specific data on this compound remains limited in the public domain, the well-documented efficacy and safety profile of other drugs in this class provide a strong rationale for its development. The experimental and clinical protocols outlined in this guide serve as a blueprint for the evaluation of such targeted pro-motility agents. Further publication of data from this compound's clinical development program will be critical to fully elucidating its role in modulating gastrointestinal motility and its potential as a future therapeutic option for patients with CIC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Linaclotide? [synapse.patsnap.com]

- 8. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

Pirnabine: An Investigational Guanylate Cyclase-C Agonist for Chronic Idiopathic Constipation

An In-depth Technical Review of a Discontinued Clinical Candidate

Foreword

Pirnabine (also known as SP-304) is a small molecule that was under investigation for the treatment of chronic idiopathic constipation (CIC). Structurally, it belongs to the 2,2-dimethyl-1-benzopyran class of organic compounds. Despite progressing to Phase 2 clinical trials, the development of this compound appears to have been discontinued, and detailed public information regarding its discovery, synthesis, and the full scope of its preclinical and clinical findings is limited. This technical guide synthesizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Development History

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound (SP-304) has not been published, the synthesis of its core structure, a substituted 2,2-dimethyl-1-benzopyran, can be approached through established organic chemistry methodologies. One common method involves the pyridine-catalyzed condensation of a substituted phenol (B47542) with an appropriate acetal, such as 1,1-diethoxy-3-methyl-2-butene, in a suitable solvent like toluene (B28343) or xylene at elevated temperatures.

General Experimental Workflow for Benzopyran Synthesis

Caption: Generalized workflow for the synthesis of a 2,2-dimethyl-1-benzopyran core structure.

Preclinical Development

Detailed preclinical data for this compound is not publicly available. However, for a compound intended to treat constipation, a standard battery of preclinical assessments would be expected.

In Vitro Studies

It is hypothesized that this compound is a guanylate cyclase-C (GC-C) agonist. Therefore, in vitro studies would have likely included:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the GC-C receptor.

-

Cell-Based Functional Assays: To measure the activation of GC-C and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP) in intestinal epithelial cell lines (e.g., T84 cells).

In Vivo Studies

Animal models of constipation are crucial for evaluating the efficacy and safety of new laxative agents. Common models that would have likely been used to test this compound include:

-

Loperamide-Induced Constipation Model: Loperamide, a µ-opioid receptor agonist, is frequently used to induce constipation in rodents by reducing gastrointestinal motility.

-

Low-Fiber Diet-Induced Constipation Model: This model mimics constipation caused by dietary factors.

-

Gastrointestinal Transit Assays: These assays measure the time it takes for a marker (e.g., charcoal meal) to travel through the gastrointestinal tract.

Experimental Protocol: Loperamide-Induced Constipation in Rodents

-

Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Induction of Constipation: Loperamide hydrochloride (typically 2-5 mg/kg) is administered subcutaneously or orally to induce constipation. A control group receives the vehicle.

-

Test Compound Administration: this compound (at various doses) or a positive control (e.g., a known laxative) is administered orally.

-

Parameters Measured:

-

Fecal Pellet Output: The number and weight of fecal pellets are measured over a defined period (e.g., 8 or 24 hours).

-

Fecal Water Content: Fecal pellets are collected, weighed, dried in an oven, and weighed again to determine the water content.

-

Gastrointestinal Transit Time: A charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally, and the distance traveled by the charcoal through the small intestine is measured after a specific time.

-

Mechanism of Action: The Guanylate Cyclase-C Signaling

An In-Depth Technical Guide to the Physical and Chemical Properties of Pirnabine

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pirnabine, a synthetic cannabinoid receptor ligand. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical characteristics, its mechanism of action through cannabinoid receptor signaling pathways, and generalized experimental methodologies for its synthesis and characterization.

Core Chemical and Physical Properties

This compound, also known as SP-304, is a synthetic compound that has been investigated for its therapeutic potential, notably in the treatment of glaucoma and chronic idiopathic constipation.[1][2][3] Its activity is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2.[1]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate | [2] |

| CAS Number | 19825-63-9 | [2] |

| Chemical Formula | C₁₉H₂₄O₃ | [2] |

| Molecular Weight | 300.398 g·mol⁻¹ | [2] |

| SMILES | CC1=CC(OC(C)=O)=C2C(C=C3[C@H]2--INVALID-LINK--CCC3(C)C)=C1 | [2] |

| InChI Key | AADNQNOXNWEYHS-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that many of these values are predicted through computational models due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source (Method) |

| Water Solubility | 0.0191 mg/mL | [3] (ALOGPS) |

| logP | 5.12 | [3] (ALOGPS) |

| 4.25 | [3] (ChemAxon) | |

| logS | -4.2 | [3] (ALOGPS) |

| pKa (Strongest Basic) | -4.9 | [3] (ChemAxon) |

| Polar Surface Area | 35.53 Ų | [3] (ChemAxon) |

| Rotatable Bond Count | 2 | [3] (ChemAxon) |

| Hydrogen Bond Donors | 0 | [3] (ChemAxon) |

| Hydrogen Bond Acceptors | 2 | [3] (ChemAxon) |

| Physiological Charge | 0 | [3] (ChemAxon) |

Mechanism of Action and Signaling Pathways

This compound functions as a cannabinoid receptor ligand, exhibiting selective binding affinity for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system. Its activation by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This can modulate neuronal excitability and neurotransmitter release.

CB2 Receptor Signaling

CB2 receptors are primarily found on immune cells. Their activation is associated with anti-inflammatory effects. Similar to CB1 receptors, CB2 receptor activation can lead to the inhibition of adenylyl cyclase.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and characterization of this compound are scarce. The following sections provide generalized methodologies based on the synthesis of structurally similar synthetic cannabinoids.

Generalized Synthesis Workflow

The synthesis of dibenzopyran-based cannabinoids often involves a multi-step process. A plausible synthetic route for this compound could involve the condensation of a substituted resorcinol (B1680541) with a suitable terpene derivative, followed by acetylation.

Methodology:

-

Condensation: A substituted resorcinol (e.g., 5-methylresorcinol) is reacted with a terpene derivative (e.g., p-mentha-2,8-dien-1-ol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., dichloromethane) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dibenzopyran intermediate.

-

Acetylation: The crude intermediate is dissolved in a suitable solvent (e.g., pyridine) and treated with acetic anhydride. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Isolation: The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities.

Methodology:

-

Column Chromatography: The crude this compound is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution system, for example, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Purpose |